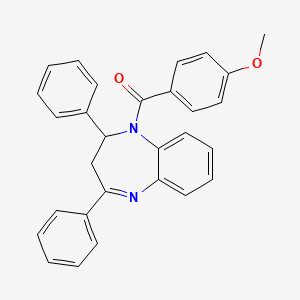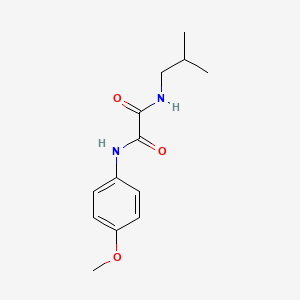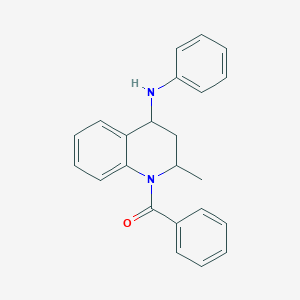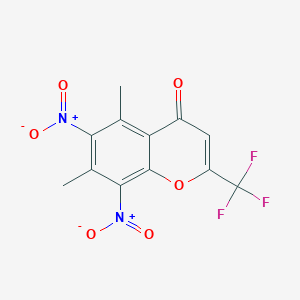![molecular formula C25H28N2O3S B11643527 ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11643527.png)
ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基(5Z)-5-[4-(二乙氨基)苄叉]-2-[(4-甲基苯基)氨基]-4-氧代-4,5-二氢噻吩-3-羧酸酯是一种结构复杂的合成有机化合物。它属于噻吩衍生物类,以其在药物化学、材料科学和有机合成中的多种应用而闻名。该化合物具有一个被各种官能团取代的噻吩环,使其成为各种化学反应和应用的多功能分子。
准备方法
合成路线和反应条件
乙基(5Z)-5-[4-(二乙氨基)苄叉]-2-[(4-甲基苯基)氨基]-4-氧代-4,5-二氢噻吩-3-羧酸酯的合成通常涉及多步有机反应
噻吩核的形成: 噻吩环可以通过Gewald反应合成,该反应涉及酮、氰基乙酸酯和元素硫的缩合。
取代反应:
胺化: 噻吩环的2位用4-甲基苯胺在合适条件下胺化,生成最终产物。
工业生产方法
该化合物的工业生产很可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用自动化反应器、精确控制反应条件(温度、压力、pH值)以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在氨基和苄叉基处,导致形成相应的氧化物或醌。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 化合物中的芳环可以参与亲电芳香取代反应,引入各种取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 通常使用硼氢化钠(NaBH₄)或氢化铝锂(LiAlH₄)等还原剂。
取代: 亲电芳香取代反应可以通过卤素(Cl₂, Br₂)和硝化剂(HNO₃)等试剂促进。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生醌,而还原可能会产生醇或胺。
科学研究应用
化学
在化学中,乙基(5Z)-5-[4-(二乙氨基)苄叉]-2-[(4-甲基苯基)氨基]-4-氧代-4,5-二氢噻吩-3-羧酸酯被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应途径和开发新的化合物。
生物学
该化合物潜在的生物活性在药物发现和开发中引起了关注。它可能表现出抗菌、抗炎或抗癌活性等特性,使其成为进一步药理学研究的候选药物。
医学
在医学中,可以研究该化合物的衍生物的治疗潜力。二乙氨基和苄叉基的存在表明可能与生物靶标相互作用,这可能导致开发新的药物。
工业
在工业领域,该化合物可用于生产染料、颜料和其他材料。其结构特点使其适合应用于有机电子和光子学。
作用机制
乙基(5Z)-5-[4-(二乙氨基)苄叉]-2-[(4-甲基苯基)氨基]-4-氧代-4,5-二氢噻吩-3-羧酸酯发挥作用的机制取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,调节其活性。二乙氨基可能促进与生物靶标的结合,而噻吩环可能增强化合物的稳定性和生物利用度。
相似化合物的比较
类似化合物
- 乙基(5Z)-5-[4-(二甲氨基)苄叉]-2-[(4-甲基苯基)氨基]-4-氧代-4,5-二氢噻吩-3-羧酸酯
- 乙基(5Z)-5-[4-(二乙氨基)苄叉]-2-[(4-氯苯基)氨基]-4-氧代-4,5-二氢噻吩-3-羧酸酯
独特性
乙基(5Z)-5-[4-(二乙氨基)苄叉]-2-[(4-甲基苯基)氨基]-4-氧代-4,5-二氢噻吩-3-羧酸酯的独特性在于连接到噻吩环上的特定官能团组合。这种组合赋予其独特的化学和生物学特性,使其与类似化合物区别开来。特别是二乙氨基的存在可能增强其溶解度和与生物靶标的相互作用,使其成为各种应用的宝贵化合物。
属性
分子式 |
C25H28N2O3S |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C25H28N2O3S/c1-5-27(6-2)20-14-10-18(11-15-20)16-21-23(28)22(25(29)30-7-3)24(31-21)26-19-12-8-17(4)9-13-19/h8-16,28H,5-7H2,1-4H3/b21-16-,26-24? |
InChI 键 |
SRPNNKWTLULSNB-YKXMXDARSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)
![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643486.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)

![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)

![8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B11643521.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11643532.png)
